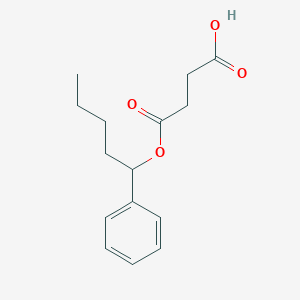
(1-Phenylpentyl) hydrogen succinate
Description
Hydrogen succinates are salts or esters formed by the partial neutralization of succinic acid (HOOC-CH2-CH2-COOH). In pharmaceutical chemistry, succinate anions are commonly employed as counterions to enhance solubility, stability, or bioavailability of active pharmaceutical ingredients (APIs). Structurally, hydrogen succinates often exhibit extensive hydrogen-bonding networks, which influence their crystalline packing and physicochemical properties . Two notable phenyl-containing hydrogen succinates with well-characterized structures are ribociclib hydrogen succinate (a breast cancer therapeutic) and 2-phenylbiguanidinium hydrogen succinate (studied for nonlinear optical applications).
Properties
CAS No. |
135-36-4 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-oxo-4-(1-phenylpentoxy)butanoic acid |
InChI |
InChI=1S/C15H20O4/c1-2-3-9-13(12-7-5-4-6-8-12)19-15(18)11-10-14(16)17/h4-8,13H,2-3,9-11H2,1H3,(H,16,17) |
InChI Key |
NIACDRXJTWKKRD-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Other CAS No. |
135-36-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Detailed Introduction to Ribociclib Hydrogen Succinate
Ribociclib hydrogen succinate (C23H31N8O·HC4H4O4) is a crystalline salt used in the treatment of hormone receptor-positive advanced breast cancer. It crystallizes in the triclinic space group P-1 with unit cell parameters a = 6.52215(4) Å, b = 12.67120(16) Å, c = 18.16978(33) Å, α = 74.0855(8)°, β = 82.0814(4)°, γ = 88.6943(1)°, and Z = 2 . The structure features alternating layers of ribociclib cations and hydrogen succinate anions parallel to the ab-plane. Key interactions include:
- N–H⋯O bonds between the protonated N7 of ribociclib and succinate oxygens.
- O–H⋯O bonds linking succinate anions into chains along the a-axis.
- N–H⋯N bonds forming cation dimers with a graph set R₂²(8).
These interactions create a robust 3D hydrogen-bonding network, contributing to the compound’s stability and crystallinity . Hirshfeld surface analysis reveals a packing efficiency of 98.55%, typical for tightly packed pharmaceutical salts .
Comparison with Similar Hydrogen Succinate Compounds
Structural and Crystallographic Comparison
Key Observations :
- Dimensionality of Networks: Ribociclib forms a 3D network via multiple hydrogen bonds, critical for its pharmaceutical stability.
- Hydrogen Bond Strength : Ribociclib’s N–H⋯O bonds (2.5–2.7 Å) are stronger than those in 2-phenylbiguanidinium (2.45–2.8 Å), correlating with higher thermal stability .
- Morphology : Ribociclib exhibits an elongated or plate-like morphology due to Bravais-Friedel-Donnay-Harker (BFDH) predictions, while 2-phenylbiguanidinium’s structure supports anisotropic growth along the b-axis .
Functional and Application-Based Comparison
Mechanistic Insights :
- Ribociclib : The succinate anion improves solubility in aqueous media, facilitating oral bioavailability. Its rigid 3D network prevents polymorphic transitions under storage conditions .
- 2-Phenylbiguanidinium : The biguanidinium cation’s planar, conjugated system enables charge transfer interactions, making it a candidate for second-harmonic generation (SHG) in NLO devices .
Research Findings and Implications
- Ribociclib : Synchrotron X-ray powder diffraction and DFT optimization confirm the stability of its triclinic polymorph, critical for patent protection and formulation .
- 2-Phenylbiguanidinium: SQUEEZE analysis revealed unresolved methanol solvent molecules in voids, highlighting challenges in crystallizing nonpolar guests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


